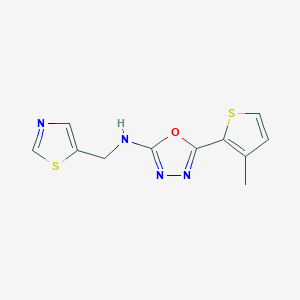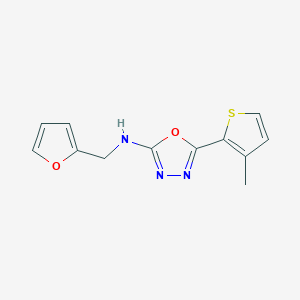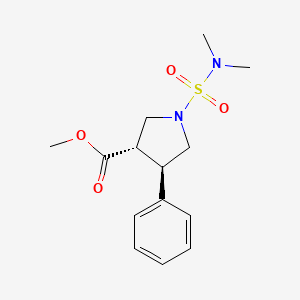![molecular formula C10H7ClN2OS B6625182 2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)
2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in a variety of fields.
Wirkmechanismus
The exact mechanism of action of 2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, as well as to inhibit the activity of protein kinases, which are involved in cell signaling.
Biochemical and Physiological Effects:
2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of tumor cells. It has also been found to have antiviral and antibacterial activity, as well as to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one in lab experiments include its ability to induce apoptosis in cancer cells, its antiviral and antibacterial activity, and its neuroprotective effects. However, its limitations include its potential toxicity and the fact that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one. One possible direction is to further investigate its potential as an antitumor agent, with the goal of developing new cancer treatments. Another direction is to explore its potential as an antiviral and antibacterial agent, with the goal of developing new treatments for infectious diseases. Additionally, further research could be done to better understand its mechanism of action and to investigate its potential for use in treating neurological disorders.
Synthesemethoden
The synthesis of 2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one involves the reaction of 3-chlorothiophene-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one has been used in a variety of scientific research applications, including studies on cancer, infectious diseases, and neurological disorders. It has been found to have potential as an antitumor agent, with studies showing that it can induce apoptosis in cancer cells. It has also been shown to have antiviral activity against HIV and herpes simplex virus, as well as antibacterial activity against Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-4-6-15-8(7)1-2-9-12-5-3-10(14)13-9/h1-6H,(H,12,13,14)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLTXNGPRPKFMB-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)C=CC2=C(C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(NC1=O)/C=C/C2=C(C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625104.png)


![N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B6625121.png)
![1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)



![4-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-2-methylpyrimidine-5-carboxamide](/img/structure/B6625169.png)
![N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)
![3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B6625197.png)